2',3'-O-Isopropylidene-5-chlorouridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

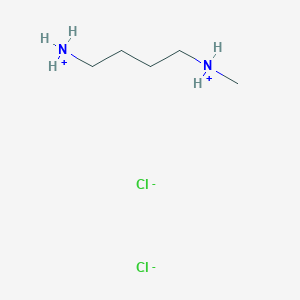

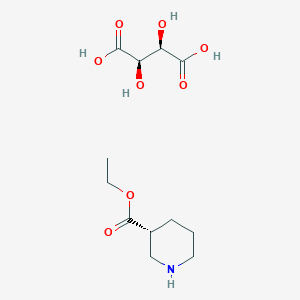

2',3'-O-Isopropylidene-5-chlorouridine (ICU) is a nucleoside analog that has been synthesized and studied for its potential applications in scientific research. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with a chlorine atom substitution at the 5-position and an isopropylidene group at the 2' and 3' positions.

Applications De Recherche Scientifique

Organic Synthesis

2’,3’-O-Isopropylidene-5-chlorouridine: is a valuable compound in organic synthesis due to its protected hydroxyl groups which allow for selective reactions . It is often used as an intermediate in the synthesis of more complex molecules. Its chloro and isopropylidene groups make it a versatile reagent for introducing nucleoside analogs into larger structures.

Proteomics Research

This compound is utilized in proteomics research as a specialty product. It helps in the study of proteomes and their functions, particularly in understanding protein structure and interactions . The compound’s unique properties can facilitate the identification and quantification of proteins, especially when tagged or modified for analytical purposes.

Nucleoside Analog Creation

As a nucleoside analog, 2’,3’-O-Isopropylidene-5-chlorouridine is used in the creation of antiviral and anticancer drugs . Its structure is similar to natural nucleosides, which allows it to interfere with nucleic acid synthesis, making it a potential candidate for therapeutic applications.

Biochemical Compound Preparation

The compound serves as a starting material for the preparation of various biochemical compounds. This includes the synthesis of C-nucleosides, such as neplanocin A, which are important in antiviral research .

GABA Analogs Synthesis

2’,3’-O-Isopropylidene-5-chlorouridine: is also used in the synthesis of GABA analogs via homochiral 2-piperidones . These analogs are significant in neuroscience research as they can mimic or modulate the action of the neurotransmitter GABA, which is involved in reducing neuronal excitability throughout the nervous system.

Prostanoid Synthesis

The compound is an important raw material in the synthesis of prostanoids . Prostanoids, including prostaglandins, thromboxanes, and prostacyclins, are a group of physiologically active lipid compounds having diverse hormone-like effects in animals.

Mécanisme D'action

Target of Action

It is often the case that such compounds target specific enzymes or receptors in the body, altering their function and leading to a therapeutic effect .

Mode of Action

It is known that such compounds typically interact with their targets by binding to them, thereby modifying their activity .

Biochemical Pathways

It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability .

Result of Action

Such compounds typically exert their effects at the molecular and cellular level, leading to changes in cellular function or signaling .

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZJIGLBUSHTJI-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-O-Isopropylidene-5-chlorouridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)